molecular formula C12H12FN3 B1361025 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 1114957-51-5

3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No. B1361025
M. Wt: 217.24 g/mol
InChI Key: UXTDYQOCRWENFL-UHFFFAOYSA-N
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Description

“3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities2.



Synthesis Analysis

There is limited information available on the synthesis of this specific compound. However, pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years2.



Molecular Structure Analysis

The molecular structure of “3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine” is not readily available. However, related compounds such as “Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate” have been studied1.



Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this specific compound. However, pyrazole derivatives have been synthesized and tested for various activities2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine” are not readily available. However, related compounds such as “Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate” have been studied1.


Scientific Research Applications

Reactivity in Palladium-Catalyzed Direct Arylations

3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine derivatives have shown promise in palladium-catalyzed direct arylations. These compounds, with a cyclopropyl group at C3-position and an amino substituent at C5, have been used successfully in these reactions, displaying regioselectivity and tolerating a variety of functional groups on the aryl bromide (Sidhom, Soulé, Doucet, & Allouche, 2018).

Structural Characterization

In the realm of structural chemistry, derivatives of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine have been synthesized and their crystal structures have been characterized, enhancing our understanding of their molecular geometry and intermolecular interactions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Potential in Antimicrobial Applications

Some derivatives of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine have been explored for their potential as antimicrobial agents. A study synthesized a series of such compounds and evaluated their antibacterial and antifungal activities, revealing promising results and potential structure-activity relationships (Raju et al., 2010).

Fluorescent Properties

Certain derivatives of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine exhibit fluorescent properties. These compounds have been synthesized and characterized, showing potential for applications in fluorescence-based technologies (Odin et al., 2022).

Anti-Inflammatory and Anti-Cancer Activities

Research has also explored the anti-inflammatory and anti-cancer potential of certain 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine derivatives. These studies involve the synthesis of novel compounds and their subsequent testing for biological activities, showing encouraging results (Kaping et al., 2016).

Safety And Hazards

The safety and hazards associated with “3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine” are not readily available. However, it’s always important to handle chemical compounds with care and follow appropriate safety protocols1.


Future Directions

The future directions for the study of “3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine” could include further exploration of its synthesis, chemical reactions, and potential pharmacological activities. Given the wide range of activities associated with pyrazole derivatives, this compound could have potential applications in various fields2.


properties

IUPAC Name

5-cyclopropyl-2-(4-fluorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-9-3-5-10(6-4-9)16-12(14)7-11(15-16)8-1-2-8/h3-8H,1-2,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTDYQOCRWENFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649463
Record name 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

CAS RN

1114957-51-5
Record name 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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